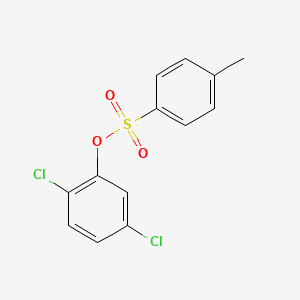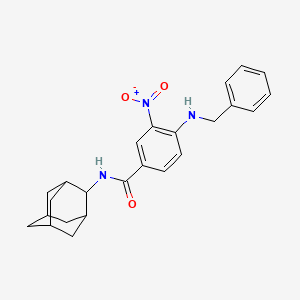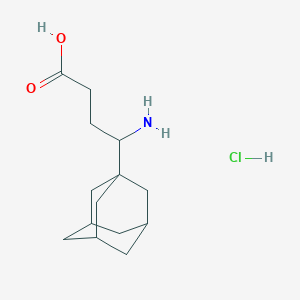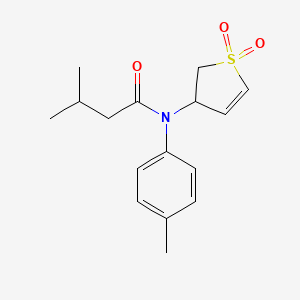
2,5-dichlorophenyl 4-methylbenzenesulfonate
Overview
Description
2,5-dichlorophenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H10Cl2O3S. It is a derivative of phenol and is characterized by the presence of two chlorine atoms on the phenyl ring and a 4-methylbenzenesulfonate group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichlorophenyl 4-methylbenzenesulfonate typically involves the reaction of 2,5-dichlorophenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2,5-dichlorophenol+4-methylbenzenesulfonyl chloride→2,5-dichlorophenyl 4-methylbenzenesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,5-dichlorophenyl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: The sulfonate group can be reduced to form corresponding sulfides or thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted phenyl derivatives.
Oxidation Reactions: Sulfonic acids or other oxidized derivatives.
Reduction Reactions: Sulfides or thiols.
Scientific Research Applications
2,5-dichlorophenyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichlorophenyl 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichlorophenyl 4-methylbenzenesulfonate
- 2,5-dichlorophenyl 3-methylbenzenesulfonate
- 2,5-dichlorophenyl 4-ethylbenzenesulfonate
Uniqueness
2,5-dichlorophenyl 4-methylbenzenesulfonate is unique due to the specific positioning of the chlorine atoms and the 4-methylbenzenesulfonate group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
(2,5-dichlorophenyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O3S/c1-9-2-5-11(6-3-9)19(16,17)18-13-8-10(14)4-7-12(13)15/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHRKAYUTUROFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-adamantyl{5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4063821.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4063824.png)

![2-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol trifluoroacetate (salt)](/img/structure/B4063842.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B4063850.png)
![{3-(2-fluorobenzyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B4063854.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B4063860.png)

![3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-5-(3-fluorophenyl)-1,2,4-triazine](/img/structure/B4063870.png)
![4-BROMO-N-(2-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE](/img/structure/B4063873.png)

![6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B4063891.png)
![N-benzyl-5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4063894.png)

